molecular formula C31H34N4O5S B2810649 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide CAS No. 422289-06-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide

Cat. No. B2810649
M. Wt: 574.7
InChI Key: PXVVKCUFXNWMCF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C31H34N4O5S and its molecular weight is 574.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives have been extensively explored for their potential antimicrobial properties. A study by Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents, indicating their efficacy against various bacterial and fungal strains, including Eschericia coli and Staphylococcus aureus. The compounds synthesized in this study demonstrate significant potential for development into antimicrobial agents, highlighting the versatility of quinazoline structures in addressing resistance issues in infectious diseases [Desai, Shihora, & Moradia, 2007].

Antitumor and Antifolate Activity

The antitumor and antifolate activities of quinazoline derivatives have also been a subject of interest. Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates and tested them as inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine for DNA replication. This study found that certain derivatives exhibited significant inhibitory activity against TS and demonstrated enhanced potency in cell culture tests. These findings suggest the potential of quinazoline derivatives in cancer treatment, especially in targeting the folate pathway critical for rapidly dividing cells [Marsham et al., 1989].

Neurokinin-1 Receptor Antagonism

Research into neurokinin-1 (NK1) receptor antagonists has revealed the potential of quinazoline derivatives in treating depression and emesis. Harrison et al. (2001) synthesized a water-soluble, orally active NK1 receptor antagonist that showed high affinity and long-lasting effects in pre-clinical tests. The study underscores the therapeutic potential of quinazoline derivatives in managing conditions related to NK1 receptor activity, such as chemotherapy-induced nausea and depression [Harrison et al., 2001].

Antirheumatic Activity

Quinazoline derivatives have also been investigated for their disease-modifying antirheumatic drug (DMARD) properties. Baba et al. (1998) synthesized and evaluated the metabolites of a quinazoline-based DMARD, TAK-603, for their anti-inflammatory effects. One metabolite, in particular, demonstrated a comparable anti-inflammatory effect to the parent compound in an adjuvant arthritic rat model. This research supports the development of quinazoline compounds as potential treatments for rheumatic diseases, offering new avenues for therapy beyond traditional DMARDs [Baba et al., 1998].

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O5S/c1-21-8-10-23(11-9-21)19-33-29(37)20-41-31-34-25-7-5-4-6-24(25)30(38)35(31)17-15-28(36)32-16-14-22-12-13-26(39-2)27(18-22)40-3/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVVKCUFXNWMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide

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